molecular formula C29H28F6N4OS B1280891 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea CAS No. 852913-25-8

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea

Cat. No. B1280891
M. Wt: 594.6 g/mol
InChI Key: IQMKPBFOEWWDIQ-ZRJNXXGPSA-N
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Description

The compound "1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea" is a complex molecule that appears to be related to thiourea derivatives. Thioureas are known for their utility in various chemical reactions, particularly as hydrogen-bonding organocatalysts. The presence of the 3,5-bis(trifluoromethyl)phenyl group suggests that the compound may have significant electron-withdrawing properties, which could influence its reactivity and stability.

Synthesis Analysis

Although the specific synthesis of the compound is not detailed in the provided papers, the synthesis of related thiourea derivatives can be inferred. For instance, N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, also known as Schreiner's thiourea, is a related compound that is commercially available and has been used as a hydrogen-bonding organocatalyst in a variety of reactions . The synthesis of such compounds typically involves the reaction of amines with thiocarbonyl compounds under controlled conditions.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by the presence of a thiocarbonyl group (C=S) flanked by nitrogen atoms. The specific compound mentioned includes additional structural features such as a quinoline moiety, which is a bicyclic compound with a benzene ring fused to a pyridine ring, and a quinuclidine moiety, which is a saturated nitrogen heterocycle. These additional rings could contribute to the compound's chemical properties and potential applications in medicinal chemistry.

Chemical Reactions Analysis

Thiourea derivatives are known to participate in a wide range of chemical reactions. They can act as nucleophiles, electrophiles, or catalysts depending on the reaction conditions and the nature of the substituents attached to the thiourea core. The bis(trifluoromethyl)phenyl groups in Schreiner's thiourea, for example, enhance its ability to form strong hydrogen bonds, which is crucial for its role as an organocatalyst . The compound may also exhibit similar reactivity patterns, although specific reactions were not detailed in the provided data.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives can vary widely depending on their substitution patterns. Schreiner's thiourea has a melting point of 172-173°C and is soluble in organic solvents such as methanol, ethanol, and dichloromethane, but insoluble in water and hexane . Its pKa in DMSO is around 8.4/8.5, indicating a relatively weakly acidic nature. The compound is bench stable and should be stored in a cool, dark place away from oxidizing agents. These properties are indicative of the stability and solubility that can be expected from similar thiourea compounds, including the one under analysis.

Scientific Research Applications

Antibacterial and Anti-MRSA Activity

A study demonstrated that a compound similar to the one , specifically 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-(6-methoxyquinolin-4-yl)-((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea, exhibited significant antibacterial properties. It was particularly effective against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with activity comparable to vancomycin. This compound, along with its derivatives, was found non-toxic to the larvae of Galleria mellonella, suggesting its potential as a new class of antibiotics (Dolan et al., 2016).

Antiproliferative Activity Against Cancer Cell Lines

A series of novel compounds including derivatives of the chemical were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. One derivative showed considerable activity against the breast carcinoma MCF-7 cell line. These derivatives displayed selectivity and potential as lead compounds in the development of breast carcinoma drugs. They also exhibited high antioxidant activity, suggesting a multifaceted potential in cancer treatment (Perković et al., 2016).

Applications in Dye-Sensitized Solar Cells

A study focused on the synthesis of thiourea derivatives, including those related to the chemical , for application in dye-sensitized solar cells (DSSCs). These derivatives were used as additives in gel polymer electrolytes for DSSCs, showing a significant positive impact on solar to electric conversion efficiency. This suggests the compound's potential in renewable energy technologies (Karthika et al., 2019).

Potential in Chemotherapy

Another derivative, closely related to the compound , was found to be effective in pre-clinical tests relevant to chemotherapy, particularly for emesis and depression. This indicates its potential application in improving the quality of life for patients undergoing chemotherapy (Harrison et al., 2001).

properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28F6N4OS/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(40-2)14-23(22)24)38-27(41)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,41)/t16-,17-,25+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMKPBFOEWWDIQ-ZRJNXXGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28F6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20479698
Record name N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(3alpha)-6'-methoxycinchonan-9-yl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea

CAS RN

852913-25-8
Record name N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(3alpha)-6'-methoxycinchonan-9-yl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3,5-Bis(trifluoromethyl)phenyl)-N'-((9R)-6'-methoxy-9-cinchoanyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea
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1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea
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1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea
Reactant of Route 4
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1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea
Reactant of Route 5
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1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea
Reactant of Route 6
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1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea

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